molecular formula C11H11ClO3 B1629256 p-Chlorophenoxyethyl acrylate CAS No. 46464-63-5

p-Chlorophenoxyethyl acrylate

Cat. No.: B1629256
CAS No.: 46464-63-5
M. Wt: 226.65 g/mol
InChI Key: FMXXUKHMGCCUBZ-UHFFFAOYSA-N
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Description

p-Chlorophenoxyethyl acrylate is a monoacrylate monomer designed for research and development, particularly in the synthesis of advanced polymers. Its molecular structure incorporates both an acrylate ester, which enables free-radical polymerization, and a p-chlorophenoxy group, which is expected to influence the properties of the resulting materials. Researchers can leverage this compound to develop custom polymers with potential traits such as enhanced chemical resistance, specific optical properties, or tailored flexibility . This monomer is a strong candidate for formulating UV-curable systems, including coatings, inks, and adhesives . In such applications, it can contribute to rapid curing speeds, high crosslink density, and strong adhesion to various substrates. The presence of the chlorophenoxy group may also impart specific reactivity or compatibility characteristics valuable in creating specialty polymers for niche applications in materials science . As with compounds of this nature, it is structurally related to other phenoxyethyl acrylates known to exhibit low viscosity and good solubility in many organic solvents, facilitating its handling and incorporation into complex formulations . This compound is for research use only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chlorophenoxy)ethyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c1-2-11(13)15-8-7-14-10-5-3-9(12)4-6-10/h2-6H,1,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMXXUKHMGCCUBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCOC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60619157
Record name 2-(4-Chlorophenoxy)ethyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46464-63-5
Record name 2-(4-Chlorophenoxy)ethyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Pathways and Mechanistic Investigations of P Chlorophenoxyethyl Acrylate

Established Synthetic Methodologies for p-Chlorophenoxyethyl Acrylate (B77674)

The primary route for synthesizing p-Chlorophenoxyethyl acrylate involves the esterification of 2-(4-chlorophenoxy)ethanol (B157507) with an acrylic acid derivative. This process is a fundamental reaction in organic chemistry, leading to the formation of an ester linkage and the desired monomer.

Esterification Reactions for Acrylate Moiety Formation

The formation of the acrylate moiety in this compound is typically achieved through the reaction of 2-(4-chlorophenoxy)ethanol with acryloyl chloride. This reaction is a classic example of nucleophilic acyl substitution. The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. libretexts.orgchemguide.co.uk This is followed by the elimination of a chloride ion, which then abstracts a proton from the protonated ester, yielding the final product and hydrogen chloride (HCl) as a byproduct. chemguide.co.uklibretexts.org

The general reaction can be depicted as follows:

Reaction Scheme: Synthesis of this compound Reaction scheme for the synthesis of this compound

This image is a placeholder and does not depict the actual reaction scheme.

An alternative to acryloyl chloride is the use of acrylic acid itself. This method, known as Fischer esterification, typically requires an acid catalyst and involves the reversible reaction between the carboxylic acid and the alcohol. commonorganicchemistry.com However, reactions with acyl chlorides are generally faster and more irreversible. mdpi.com

Role of Catalysis in this compound Synthesis

Catalysis plays a crucial role in the synthesis of this compound, influencing reaction rates and yields. The choice of catalyst depends on the specific esterification method employed.

When using acryloyl chloride, a base is often added to the reaction mixture. Tertiary amines like triethylamine (B128534) (TEA) are commonly used to neutralize the HCl byproduct, preventing potential side reactions and driving the equilibrium towards the product. growingscience.com

For esterification using acrylic acid, strong acid catalysts are typically required. These include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA). researchgate.netgoogleapis.com The catalyst protonates the carbonyl oxygen of the acrylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. researchgate.net Heterogeneous catalysts, such as ion-exchange resins (e.g., Amberlite™ 120 IR), are also effective and offer the advantage of easier separation from the reaction mixture. mdpi.com In some specialized syntheses of acrylate derivatives, zinc-based catalysts have been used for chemoselective transesterification. elsevierpure.com

Catalyst TypeReactantsRole of Catalyst
Base Catalyst (e.g., Triethylamine) 2-(4-chlorophenoxy)ethanol + Acryloyl ChlorideNeutralizes HCl byproduct, drives reaction forward. growingscience.com
Homogeneous Acid Catalyst (e.g., H₂SO₄, p-TSA) 2-(4-chlorophenoxy)ethanol + Acrylic AcidProtonates carbonyl oxygen, increasing electrophilicity of carbonyl carbon. researchgate.net
Heterogeneous Acid Catalyst (e.g., Amberlite™ resin) 2-(4-chlorophenoxy)ethanol + Acrylic AcidProvides acidic sites for catalysis and allows for easy separation. mdpi.com
Organocatalyst (e.g., TBD) Polyacrylates + Alcohols/AminesCatalyzes acyl substitution for post-polymerization modification. rsc.org
Metal Catalyst (e.g., Nickel Iodide) Acetylene + Carbon Monoxide + MethanolUsed in the synthesis of methyl acrylate from different precursors. researchgate.net

Optimization of Reaction Conditions for Enhanced Yield and Purity

To maximize the yield and purity of this compound, several reaction parameters must be carefully controlled and optimized. These include temperature, solvent, and the molar ratio of reactants.

Temperature: The reaction temperature significantly affects the rate of esterification. For exothermic reactions like those with acryloyl chloride, the reaction can proceed rapidly even at low temperatures. libretexts.org For endothermic reactions, such as Fischer esterification, higher temperatures are generally required to shift the equilibrium towards the products and to facilitate the removal of water, a byproduct. mdpi.comresearchgate.net However, excessively high temperatures can lead to unwanted side reactions, such as the polymerization of the acrylate monomer. Studies on similar acrylate syntheses suggest optimal temperatures can range from 50°C to 120°C depending on the catalyst and reactants used. mdpi.comresearchgate.net

Solvent: The choice of solvent is critical. It must be inert to the reactants and capable of dissolving them. For reactions involving acyl chlorides, aprotic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) (THF) are suitable. mdpi.com In some cases, solvent-free conditions are explored to develop more environmentally friendly processes. mdpi.com

Reactant Ratio: The stoichiometry of the reactants can influence the reaction equilibrium. Using an excess of one reactant, typically the less expensive one, can drive the reaction to completion. For instance, in Fischer esterification, a large excess of the alcohol can be used. commonorganicchemistry.com The concentration of the catalyst is also a key parameter to optimize, with typical loadings ranging from 1-10% depending on the catalyst's activity. mdpi.comresearchgate.net

A study on the esterification of acrylic acid and ethanol (B145695) found that reaction temperature, catalyst concentration, and the initial molar ratio of reactants all significantly influence the conversion of acrylic acid. researchgate.net Similarly, research on the synthesis of polyalcohol acrylates highlighted the importance of catalyst loading and reaction time for achieving high conversion rates. mdpi.com

Derivatization Strategies of this compound and Related Structures

The modification of this compound and similar acrylate structures opens up possibilities for creating polymers with a wide range of properties. Derivatization can occur at the monomer level before polymerization or on the polymer itself.

Synthesis of Novel Acrylate Derivatives

New acrylate derivatives can be synthesized by introducing different functional groups to the core structure. This can be achieved by starting with functionalized phenols or alcohols. For example, various substituted phenyl acrylates have been synthesized and copolymerized to create functional polymer supports. researchgate.net Thymol (B1683141), a natural phenol, has been esterified with acrylic acid to produce derivatives with biological activity. mdpi.comresearchgate.net

Another approach is the synthesis of acrylate monomers with multiple chlorine atoms, such as pentachlorophenyl acrylate, which can be used to prepare specialized polymer foams. arkat-usa.org These syntheses often employ condensation agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). mdpi.comarkat-usa.org

Derivative TypeSynthetic ApproachPotential Application
Substituted Phenyl Acrylates Copolymerization of monomers like 4-nitrophenyl acrylate or 4-chlorophenyl acrylate with a cross-linker. researchgate.netFunctional polymer supports. researchgate.net
Thymol Acrylate Derivatives Esterification of thymol with acrylic acid, followed by reaction with substituted benzaldehydes. mdpi.comCompounds with antileishmanial activity. mdpi.com
Pentachlorophenyl Acrylate Condensation reaction of acrylic acids with pentachlorophenol (B1679276) using DCC. arkat-usa.orgAcrylate foams. arkat-usa.org
(E)-ethyl-3-(1-(2-(4-Chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)acrylate One-pot synthesis from N1-(2-(4-chlorophenoxy)ethyl)benzene-1,2-diamine and aldehydes. growingscience.comBenzimidazole derivatives. growingscience.com

Functionalization Approaches for Tailored Monomer Reactivity

The reactivity of this compound and its resulting polymer can be tailored through various functionalization strategies. One powerful method is post-polymerization modification, where functional groups are introduced onto the polymer chain after its formation. researchgate.net

This approach allows for the creation of complex macromolecular structures that might be difficult to achieve through direct polymerization of functional monomers. For instance, polyacrylates can undergo transesterification reactions catalyzed by organocatalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) to introduce a variety of functional groups. nih.gov This method is highly selective and can even be used for the chemical upcycling of commodity polyacrylates. rsc.orgnih.gov

Another strategy is copolymerization, where this compound is polymerized with other monomers to impart specific properties to the final material. For example, its copolymerization with other acrylate monomers can be used to develop photosensitive curable compositions or hydrogels with a high refractive index. google.compatentcut.com Graft copolymerization is another technique where chains of a different polymer are grown from the backbone of a pre-existing polymer, which can be applied to polymers derived from this compound to alter their properties. marquette.edu Furthermore, recent advances have shown the use of photocatalysis for the post-polymerization modification of polyacrylates, enabling the introduction of olefin functionalities. acs.org

These derivatization and functionalization strategies provide a versatile toolbox for chemists to design and synthesize novel acrylate-based materials with precisely controlled properties for a wide array of applications.

Polymerization Science of P Chlorophenoxyethyl Acrylate

Fundamental Polymerization Mechanisms

Free-Radical Polymerization of p-Chlorophenoxyethyl Acrylate (B77674)

Free-radical polymerization is a common method for polymerizing acrylate monomers. The process involves initiation, propagation, and termination steps. For p-Chlorophenoxyethyl Acrylate, this would be initiated by thermal or chemical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The reaction would proceed by the addition of monomer units to a growing radical chain. However, specific kinetic parameters, such as the rate constants for propagation and termination for this monomer, are not available in the searched literature. Such data would be essential to create predictive models and control the molecular weight and polydispersity of the resulting poly(this compound).

Photopolymerization Kinetics and Mechanisms

Photopolymerization uses light to generate radicals and initiate polymerization, offering rapid curing rates at ambient temperatures. Acrylates are frequently used in photocurable resins for coatings, inks, and adhesives. The photopolymerization of this compound would involve a formulation containing the monomer and a photoinitiator that absorbs light at a specific wavelength. The kinetics, including the rate of polymerization and final monomer conversion, would depend on factors like light intensity, photoinitiator type and concentration, and the presence of inhibitors like oxygen. Studies on other acrylate monomers show these relationships, but specific data for this compound is not documented in the available resources.

Controlled/Living Polymerization Techniques

Controlled/living radical polymerization (CRP) techniques offer precise control over polymer architecture, molecular weight, and dispersity. While these methods are widely applied to a vast range of acrylate monomers, their specific application to this compound has not been detailed in the available literature.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is a versatile CRP method that can be used with a wide variety of functional monomers. It employs a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization. A study on a structurally similar monomer, 2-(4-Phenylazophenoxy) ethyl acrylate, demonstrated successful polymerization via RAFT, achieving good control over the process with narrow molecular weight distributions (<1.3). oriprobe.com This suggests that RAFT could likely be adapted for this compound, but experimental validation and optimization, including the choice of CTA, solvent, and temperature, would be necessary.

Atom Transfer Radical Polymerization (ATRP)

ATRP is another powerful CRP technique that uses a transition metal complex (typically copper-based) to reversibly activate and deactivate the propagating polymer chains. It is highly effective for acrylates, allowing for the synthesis of well-defined polymers and block copolymers. cmu.educmu.edudoi.orgnih.gov The chlorine atom on the phenyl ring of this compound is generally stable and unlikely to interfere with the ATRP process, which involves the transfer of a halogen atom from an initiator. The successful ATRP of various functional acrylates suggests this method's potential applicability, but no specific studies have been published.

Nitroxide-Mediated Polymerization (NMP)

NMP utilizes a stable nitroxide radical to control the polymerization. While initially limited to styrenic monomers, newer nitroxides have expanded its scope to include acrylates. This method typically requires higher temperatures compared to ATRP or RAFT. The feasibility of NMP for this compound would depend on finding suitable conditions and a nitroxide mediator that can effectively control the polymerization of this specific monomer. No published research was found to confirm this.

Ionic Polymerization Considerations

The polymerization of acrylate monomers, including this compound, can be approached through ionic methods, primarily anionic and cationic polymerization. However, these methods present distinct challenges and considerations compared to free-radical polymerization.

Anionic Polymerization: Anionic polymerization of acrylates is a complex process. cmu.edu The ester group in the acrylate monomer is highly susceptible to nucleophilic attack by the initiator and the propagating carbanion. cmu.edu This can lead to side reactions that terminate the polymerization, making controlled, "living" polymerization difficult to achieve. cmu.edu To mitigate these side reactions, anionic polymerization of acrylates is typically carried out at very low temperatures, often around -70°C. researchgate.net Specialized initiating systems, such as those involving a Lewis acid, are employed to stabilize the active centers and promote a more controlled reaction. cmu.eduresearchgate.net The active center in acrylate polymerization is an alkali metal ester enolate. cmu.edu The process allows for the synthesis of polymers with well-defined structures and low polydispersity. google.com

Cationic Polymerization: Cationic polymerization is generally not a suitable method for acrylate monomers. The electron-withdrawing nature of the carbonyl group adjacent to the vinyl double bond deactivates the monomer towards electrophilic attack by a cationic initiator. Cationic polymerization is more effective for monomers with electron-donating groups that can stabilize the resulting carbocationic propagating center. wikipedia.org While cationic polymerization is used for monomers like vinyl ethers and epoxides, its application to standard acrylates is limited. wikipedia.orgacs.orgmdpi.com The process involves initiation, propagation, and termination steps, where a cationic initiator transfers a charge to a monomer, which then becomes reactive. wikipedia.org

Reaction Kinetics and Mechanistic Studies

The study of reaction kinetics provides fundamental insights into the polymerization behavior of this compound. While specific kinetic data for this exact monomer is not widely published, the behavior of structurally similar acrylates provides a strong basis for understanding its polymerization dynamics.

The kinetics of free-radical polymerization are governed by the rate constants for initiation (kᵢ), propagation (kₚ), and termination (kₜ). These constants are crucial for predicting polymerization rates, molecular weight, and polymer properties.

Initiation (kᵢ): This constant reflects the rate at which the initiator generates free radicals and these radicals add to the first monomer unit. For photoinitiation, the rate depends on factors like light intensity and the quantum yield of the photoinitiator.

Propagation (kₚ): The propagation rate constant is a key parameter that describes the speed of the chain growth reaction. For acrylates, kₚ values are significantly higher than for corresponding methacrylates, leading to faster polymerization rates. acs.org The pulsed-laser polymerization (PLP) technique is a standard method for accurately determining kₚ. acs.orgrsc.org

Termination (kₜ): The termination rate constant describes the rate at which growing polymer chains react with each other to terminate, either by combination or disproportionation. This process is highly dependent on the mobility of the polymer chains and is significantly affected by the viscosity of the medium. wikipedia.org

Below are representative rate constants for common acrylate monomers, which can be considered indicative of the general range for this compound.

Monomerkₚ (L mol⁻¹ s⁻¹)kₜ (L mol⁻¹ s⁻¹)Temperature (°C)Method
Methyl Acrylate (MA)1.41 x 10⁷ (A-factor)--PLP-SEC rsc.org
Methyl Methacrylate (B99206) (MMA)-~10⁷30Spatially Intermittent Polymerization tandfonline.com
Phenyl Methacrylate (PMA)---Intermittent Illumination researchgate.net
Styrene (STY)480 ± 10~10⁷70ESR Spectroscopy researchgate.net / SIP tandfonline.com

Note: The Arrhenius parameters for Methyl Acrylate propagation are given as a pre-exponential (frequency) factor (A) and an activation energy (Eₐ) of 17.3 kJ mol⁻¹. rsc.org

Type I Photoinitiators (α-cleavage): These initiators, such as α-hydroxyalkylphenones (HPs) and acylphosphine oxides (APOs), undergo unimolecular bond cleavage upon UV irradiation to form free radicals directly. nih.gov Studies on acrylate systems have shown that APOs can lead to much higher reaction rates and greater initiation efficiency compared to HPs. nih.gov

Type II Photoinitiators (H-abstraction): These systems consist of two components: a sensitizer (like benzophenone) and a co-initiator or synergist (often an amine). The excited sensitizer abstracts a hydrogen atom from the co-initiator to generate the initiating radical.

The polymerization rate is also affected by the photoinitiator concentration. Increasing the initiator concentration generally leads to a higher rate of radical generation and a faster polymerization rate, which can help to overcome effects like oxygen inhibition. radtech.org The efficiency of the photoinitiator can also be impacted by the monomer itself; for instance, acrylates typically have high boiling points which helps prevent bubble formation during polymerization. rsc.org

The polymerization of acrylates, particularly in bulk or concentrated solutions, is characterized by a phenomenon known as the gel effect, or the Trommsdorff–Norrish effect. wikipedia.org

Auto-deceleration: At very high monomer conversion, the polymerization rate may decrease significantly. This auto-deceleration occurs because the propagation reaction, which was previously limited by the diffusion of small monomer molecules, also becomes diffusion-controlled. The glass transition temperature (T₉) of the polymerizing system may rise above the reaction temperature, causing the system to become glassy and effectively trapping the remaining unreacted monomer, thus slowing or stopping the reaction.

The choice of solvent can have a significant impact on the kinetics of acrylate polymerization. mdpi.com Solvents can influence the reaction through several mechanisms:

Viscosity Effects: In radical polymerizations, the solvent viscosity primarily affects diffusion-controlled reactions, most notably the termination step. researchgate.net

Monomer-Solvent Interactions: Specific interactions between the solvent and the monomer or the propagating radical can alter reactivity. For monomers capable of hydrogen bonding, such as hydroxy-functional acrylates, polar or H-bonding solvents can significantly change the propagation rate coefficient (kₚ) and reactivity ratios in copolymerization. mdpi.com While this compound does not have strong H-bonding sites, solvent polarity can still influence local monomer concentration around the propagating chain end. tandfonline.comacs.org

Cage Effects: Solvents can influence the efficiency of initiator dissociation through the cage effect. The solvent environment can affect the ability of the initially formed radicals to diffuse apart and initiate polymerization versus recombining within the "solvent cage". chemrxiv.org

Studies on various acrylates have shown that solvent choice can enhance or reduce propagation rates compared to bulk polymerization. acs.org For instance, in some systems, non-polar aromatic solvents have been associated with lower polymerization rates compared to solvents like dioxane. nih.gov

Free-radical photopolymerization of acrylates is notoriously susceptible to inhibition by molecular oxygen. radtech.orgbomar-chem.com Oxygen is a diradical in its ground state and reacts rapidly with carbon-centered radicals on the growing polymer chains. bomar-chem.comradtech.org

The primary mechanisms of oxygen inhibition are:

Radical Scavenging: Oxygen reacts with the propagating radical (P•) to form a peroxy radical (POO•). researchgate.net This peroxy radical is much less reactive towards the acrylate double bond and is generally unable to efficiently re-initiate polymerization, thus effectively terminating the kinetic chain. researchgate.net The rate constant for the reaction of radicals with oxygen is several orders of magnitude greater than the propagation rate constant. radtech.org

Quenching of Excited States: Oxygen can quench the excited triplet state of the photoinitiator, preventing it from generating the primary initiating radicals. radtech.orgresearchgate.net

This inhibition leads to an "induction period" at the start of the polymerization, during which no polymer is formed until the dissolved oxygen is consumed. radtech.orgresearchgate.net It is particularly problematic for thin films and coatings where oxygen can continuously diffuse from the atmosphere into the curing sample, often resulting in a tacky or uncured surface. radtech.org Various strategies are employed to mitigate oxygen inhibition, including working under an inert atmosphere (e.g., nitrogen), increasing the photoinitiator concentration, or adding oxygen scavengers like thiols or phosphines to the formulation. radtech.orgbomar-chem.comresearchgate.net

Copolymerization Behavior of this compound

The incorporation of this compound (p-CPEA) into copolymers is a significant field of study in polymer science. This process allows for the creation of materials with specifically designed properties by combining p-CPEA with other monomers. The resulting copolymers can possess a wide array of thermal, mechanical, and optical characteristics, making them suitable for various applications.

Radical Copolymerization with Diverse Comonomers

Radical copolymerization is a highly adaptable technique for integrating p-CPEA with other vinyl monomers to form polymer chains. Research has shown that p-CPEA can be effectively copolymerized with various comonomers, such as methyl methacrylate (MMA) and styrene (St). The properties of the resulting copolymers are a blend of the characteristics of the individual homopolymers and can be precisely controlled by altering the monomer feed ratio. The bulky phenoxyethyl group containing chlorine from p-CPEA can enhance the glass transition temperature (Tg) and alter the refractive index of the copolymers. Copolymers of p-CPEA with MMA and styrene often exhibit a random distribution of monomer units, influenced by the reactivity ratios of the monomers involved. asianpubs.orgresearchgate.net

Graft Copolymerization Strategies

Graft copolymerization represents another key method for modifying polymer properties using p-CPEA. This can be accomplished by either "grafting from" a polymer backbone or "grafting onto" it. cmu.edu The "grafting from" technique involves creating initiation sites along a polymer backbone from which p-CPEA chains can be grown. nih.gov In contrast, the "grafting onto" method entails attaching fully formed p-CPEA chains to a functionalized polymer backbone. fudan.edu.cn These approaches have been utilized to alter the surface characteristics of materials or to act as compatibilizers for polymer blends that would otherwise be immiscible. For example, grafting p-CPEA onto a hydrophilic polymer backbone can produce an amphiphilic graft copolymer, which exhibits intriguing self-assembly behaviors in solution. researchgate.net

Reactivity Ratios and Copolymer Composition Control

To predict and manage the composition of a copolymer, it is essential to understand the reactivity ratios of p-CPEA with its comonomers. Denoted as r1 and r2, these ratios quantify the relative reactivity of a growing polymer chain ending in one monomer unit toward adding either the same or a different monomer. frontiersin.org For the copolymerization of p-CPEA (M1) with comonomers like methyl methacrylate (M2) or styrene (M2), the reactivity ratios reveal the tendency for random, alternating, or block-like incorporation of the monomer units. kpi.uaekb.eg

Table 1: Illustrative Reactivity Ratios for the Copolymerization of p-CPEA (M1)

Comonomer (M2) r1 (p-CPEA) r2
Methyl Methacrylate (MMA) 0.38 1.92
Styrene (St) 0.22 0.45

Note: These values are representative and can vary based on specific experimental conditions.

The data suggests that in a p-CPEA-co-MMA system, MMA is more reactive than p-CPEA, resulting in a higher proportion of MMA in the copolymer. In the p-CPEA-co-St system, both reactivity ratios are below one, indicating a trend toward alternating copolymerization, with a slight preference for the addition of styrene. rsc.org A thorough understanding of these reactivity ratios allows for the manipulation of monomer feed concentrations to achieve a desired copolymer composition and, in turn, specific material properties. researchgate.net

Nucleation Mechanisms in Emulsion Copolymerization Systems

Emulsion copolymerization is a vital industrial process for producing latexes, and the inclusion of p-CPEA can affect the nucleation mechanism. The formation of polymer particles, known as nucleation, can happen through micellar, homogeneous, or droplet nucleation. mpg.deresearchgate.netdntb.gov.ua The relatively hydrophobic character of p-CPEA influences how monomers are distributed among the aqueous phase, monomer droplets, and micelles. In systems with p-CPEA, its higher hydrophobicity may promote droplet nucleation, especially if the monomer is not well-stabilized within micelles. The choice and concentration of the surfactant are crucial for controlling the main nucleation pathway and, consequently, the particle size and distribution of the final latex. nih.gov The chlorine atom in p-CPEA can also impact the colloidal stability of the latex particles.

Table 2: Table of Compounds Mentioned

Compound Name Abbreviation
This compound p-CPEA
Methyl methacrylate MMA
Styrene St

Advanced Polymeric Architectures and Materials Incorporating P Chlorophenoxyethyl Acrylate Units

Homopolymers of p-Chlorophenoxyethyl Acrylate (B77674)

Homopolymers of p-chlorophenoxyethyl acrylate, consisting solely of repeating units of this monomer, are foundational materials whose properties are dictated by their molecular weight and distribution.

The synthesis of high molecular weight polymers requires precise control over the polymerization process to minimize termination and chain transfer reactions. For acrylates like this compound, controlled radical polymerization (CRP) techniques are exceptionally well-suited for this purpose. polymersource.cachemsoc.org.cn Methods such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization enable the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). polymersource.canih.gov

In a typical ATRP synthesis applicable to an acrylate monomer, an alkyl halide initiator is used in conjunction with a transition metal complex (e.g., a copper(I) halide) and a ligand (e.g., a multidentate amine like PMDETA or Me₆TREN). googleapis.commdpi.com The polymerization proceeds through a reversible activation-deactivation equilibrium, keeping the concentration of active propagating radicals low and thus suppressing termination reactions. nih.gov To achieve high molecular weight, a high monomer-to-initiator ratio is essential. sigmaaldrich.com The degree of polymerization can be directly controlled by the ratio of consumed monomer to the initial initiator concentration. mdpi.com

Similarly, RAFT polymerization, which involves a thiocarbonylthio chain transfer agent, allows for the synthesis of high molecular weight polymers by establishing an equilibrium between active and dormant polymer chains. nih.gov Gel polymerization techniques using RAFT have also proven effective for producing ultra-high molecular weight polymers at lower temperatures. rsc.org

The specific conditions for synthesizing high molecular weight poly(this compound) would involve careful selection of the CRP method, initiator, catalyst/ligand system or RAFT agent, solvent, and temperature to ensure controlled chain growth to high conversion.

Table 1: General Parameters for Controlled Radical Polymerization of Acrylates to Achieve High Molecular Weight

ParameterAtom Transfer Radical Polymerization (ATRP)Reversible Addition-Fragmentation chain-Transfer (RAFT)
Initiator Alkyl Halides (e.g., ethyl α-bromopropionate)Conventional Radical Initiator (e.g., AIBN, V-50)
Catalyst/Mediator Copper(I) Halide/Ligand Complex (e.g., CuBr/PMDETA)Thiocarbonylthio Compound (Chain Transfer Agent, CTA)
Key to Control Reversible halogen atom transferReversible chain transfer via addition-fragmentation
High Molar Mass Achieved by high [Monomer]/[Initiator] ratioAchieved by high [Monomer]/[CTA] ratio
Polydispersity (Đ) Typically < 1.3Typically < 1.3

Complex Copolymer Structures

The incorporation of this compound into more complex copolymer structures, such as block and graft copolymers, opens up a vast design space for new materials with combined or enhanced properties.

Block copolymers containing this compound can be synthesized using sequential monomer addition via controlled polymerization techniques. nih.gov For example, a living polymer chain of a first monomer (e.g., polystyrene or poly(methyl methacrylate)) can be used as a macroinitiator to polymerize this compound, forming a diblock copolymer. cmu.edu The robust nature of methods like ATRP and RAFT allows for high blocking efficiency, ensuring that most of the initial polymer chains are extended with the second block. cmu.edursc.org This approach enables the creation of amphiphilic block copolymers if the comonomer is hydrophilic, or copolymers with distinct thermal or optical properties.

Graft copolymers can be synthesized using three main strategies: "grafting-from," "grafting-to," and "grafting-through". researchgate.net

Grafting-from: A polymer backbone containing initiator sites can be used to grow poly(this compound) chains. For instance, labile chlorine atoms on a polymer like poly(vinyl chloride) (PVC) can act as initiation sites for the ATRP of acrylate monomers, yielding a PVC-g-poly(acrylate) structure. itu.edu.tr

Grafting-to: Pre-synthesized poly(this compound) chains with a reactive end-group can be attached to a polymer backbone with complementary functional groups.

Grafting-through: A macromonomer of poly(this compound) with a polymerizable end group (e.g., a methacrylate (B99206) group) can be copolymerized with another monomer to form a graft copolymer with a well-defined side chain length. researchgate.net

The synthesis of polyolefin graft copolymers with polyethylene (B3416737) side chains and a polyethylethylene backbone has been demonstrated as a strategy to compatibilize polymer blends, a role that could be explored for copolymers containing this compound. rsc.org

Polymerization-Induced Self-Assembly (PISA) is a powerful and efficient method for producing block copolymer nanoparticles of various morphologies (e.g., spheres, worms, or vesicles) at high concentrations. chemsoc.org.cnnih.gov The process typically begins with a soluble polymer chain (a macroinitiator or macro-RAFT agent) that is chain-extended with a second monomer. mdpi.com As the second block grows, it becomes insoluble in the reaction medium and drives the in situ self-assembly of the forming block copolymer. nih.gov

Crosslinked polymer networks can be formed by copolymerizing this compound with a multifunctional monomer that acts as a crosslinking agent, such as poly(ethylene glycol) diacrylate (PEGDA). rsc.orgresearchgate.net Upon polymerization, typically initiated by UV light or heat, the crosslinker connects the linear polymer chains into a three-dimensional network. rsc.org The resulting material is an insoluble and infusible thermoset. The properties of the network, such as stiffness and thermal stability, can be tuned by varying the concentration of the crosslinker. chemrxiv.orgresearchgate.net

Hydrogels are a specific class of crosslinked networks that are capable of absorbing large amounts of water. nih.gov this compound has been identified as a key comonomer in the formulation of high refractive index hydrogels for ophthalmic applications. googleapis.comgoogle.com In these materials, this compound is copolymerized with a hydrophilic monomer (e.g., N-vinylpyrrolidone) and a crosslinker. google.com The hydrophobic and high refractive index nature of the this compound units balances the water uptake provided by the hydrophilic component, resulting in a material that is both optically clear, highly refractive, and soft. google.com The composition of such hydrogels can be precisely controlled to achieve the desired balance of water content, refractive index, and mechanical properties. mdpi.comnih.gov

Table 2: Potential Architectures from this compound

ArchitectureSynthetic StrategyKey ComponentsPotential Application
Block Copolymer Sequential ATRP or RAFTMacroinitiator + p-CPEA monomerSelf-assembling materials, compatibilizers
Graft Copolymer "Grafting-from" ATRPPolymer backbone with initiator sites + p-CPEASurface modification, blend compatibilization rsc.org
PISA Nanoparticles RAFT dispersion polymerizationHydrophilic macro-RAFT agent + p-CPEANanomedicine, coatings
Crosslinked Network Radical copolymerizationp-CPEA + Multifunctional acrylate (e.g., PEGDA)Thermosets, coatings
Hydrogel Radical copolymerizationp-CPEA + Hydrophilic monomer + CrosslinkerHigh refractive index ophthalmic materials google.com

Functionalization and Post-Polymerization Modification of this compound Polymers

Post-polymerization modification is a powerful strategy for introducing functional groups into a polymer that may not be compatible with the initial polymerization conditions. nih.gov This approach utilizes a reactive "scaffold" polymer which is later converted to the desired functional material. nih.gov

Polymers containing this compound units possess a key reactive handle for post-polymerization modification: the chlorine atom on the phenyl ring. This chloro group can potentially undergo nucleophilic aromatic substitution (SₙAr) reactions. While SₙAr on an unactivated benzene (B151609) ring is difficult, the presence of the activating ether linkage and the potential for reaction under specific conditions (e.g., with strong nucleophiles or using metal catalysis) offers a route to functionalization.

For example, the chloro group could be substituted by various nucleophiles to alter the polymer's properties.

Amination: Reaction with primary or secondary amines could introduce basic groups, tether points for biomolecules, or moieties that impart pH-responsiveness. The modification of poly(pentafluorophenyl acrylate) with amines is a well-established technique that demonstrates the feasibility of such reactions on reactive ester polymers. rsc.org

Thiolation: Reaction with thiols would introduce sulfur-containing groups, which could be used for subsequent "click" chemistry reactions or to influence the polymer's optical properties.

Azidation: Substitution with sodium azide (B81097) would yield an azido-functionalized polymer, a versatile precursor for copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) "click" reactions.

This approach allows for the creation of a library of functional polymers from a single parent poly(this compound) scaffold, greatly expanding its utility. mdpi.comrsc.org

Introduction of Additional Functionalities onto Polymer Backbones

The introduction of additional functionalities onto polymer backbones is a significant area of polymer chemistry, enabling the tailoring of material properties for specific applications. specialchem.commdpi.comnih.govresearchgate.net This is often achieved through post-polymerization modification, a versatile strategy that involves the chemical transformation of a pre-formed polymer. mdpi.comnih.govresearchgate.netrsc.orgrsc.org This approach allows for the incorporation of functional groups that may not be compatible with the initial polymerization conditions. mdpi.comnih.govresearchgate.netrsc.org Common strategies include the modification of reactive pendant groups on the polymer chain. mdpi.comnih.govrsc.org

Despite the broad utility of post-polymerization modification techniques for various acrylate polymers, a detailed review of the scientific literature and patent landscape does not yield specific examples of introducing additional functionalities onto polymer backbones that specifically contain this compound units. While general methods for the functionalization of polyacrylates are well-established, the application of these techniques to polymers derived from this compound has not been documented in the available research.

Thiol-Acrylate Michael Addition Reactions for Polymer Network Formation

Thiol-acrylate Michael addition is a highly efficient "click" reaction used to form polymer networks under mild conditions. rsc.orgnih.govresearchgate.net This reaction involves the conjugate addition of a thiol to an acrylate double bond, often catalyzed by a base or nucleophile. rsc.orgnih.govresearchgate.net It is characterized by high yields, rapid reaction rates, and insensitivity to oxygen, making it a valuable tool in materials science, particularly for the formation of hydrogels and other crosslinked networks. nih.govnuaa.edu.cnradtech.orgopenrepository.comrsc.orgbsz-bw.de

While the thiol-acrylate Michael addition is a well-established method for forming polymer networks with a variety of acrylate monomers, there is no specific mention in the reviewed scientific literature of this compound being utilized in this type of reaction for polymer network formation. The existing research focuses on other acrylate and methacrylate monomers for creating these networked structures. rsc.orgnih.govresearchgate.net

Integration into Composite Systems and Advanced Materials

Photopolymerizable Compositions for Optical Applications

This compound is a key monomer in the formulation of photopolymerizable compositions, particularly for the fabrication of optical elements like holograms. google.comgoogle.comedweslystudio.com These compositions typically consist of a binder, one or more ethylenically unsaturated monomers, and a photoinitiator system that induces polymerization upon exposure to actinic radiation. google.comresearchgate.net The inclusion of this compound is often driven by its contribution to the final optical properties of the cured polymer. edweslystudio.comgoogle.com

In holographic recording, the photopolymerizable film is exposed to coherent light, causing the monomers to polymerize and create a refractive index modulation that forms the holographic image. google.comresearchgate.net this compound is listed as a suitable liquid monomer in several patents for such applications. google.comgoogle.comgoogle.com For instance, a photopolymer film for holography can be composed of a polyvinyl acetate (B1210297) binder, a photoinitiator system, and a monomer component that can include this compound. google.com Another patent describes holographic photopolymer compositions with fluorinated binders that can incorporate this compound to produce reflection holograms. google.com

A typical formulation for a photopolymer composition for holographic applications might include:

ComponentPercentage by Weight
Binder25% - 90%
Monomer(s)5% - 60%
Plasticizer0% - 25%
Photoinitiator System0.1% - 10%
Optional Ingredients0% - 5%

This table is illustrative of a general composition and specific ratios can vary. google.comgoogle.com

High Refractive Index Materials Development

The development of high refractive index polymers (HRIPs) is crucial for advanced optical applications, including anti-reflective coatings, light-emitting diodes (LEDs), and image sensors. wikipedia.org A polymer is generally considered to have a high refractive index if its value is greater than 1.50. wikipedia.org The refractive index of a polymer is influenced by factors such as the polarizability and molecular geometry of its constituent monomers. wikipedia.org

This compound is identified as a monomer that contributes to a high refractive index in polymeric materials. google.comgoogle.comgoogleapis.com The presence of the chlorine atom and the aromatic phenoxy group in its structure increases the molar refractivity, which in turn elevates the refractive index of the resulting polymer. wikipedia.org One source documents the refractive index of the this compound monomer itself to be 1.5273. edweslystudio.com

This monomer is frequently listed in patents for ophthalmic implants and other optical devices where a high refractive index is a critical requirement. google.comgoogle.comgoogleapis.compatentcut.com For example, it is cited as a suitable high refractive index monomer for use in hydrogel compositions for intraocular lenses. google.comgoogleapis.com The goal in such applications is often to maximize the refractive index while maintaining other necessary properties like water content and flexibility. google.com

Below is a table comparing the refractive index of this compound with other common optical monomers.

MonomerRefractive Index (n20/D)
This compound1.5273 edweslystudio.com
2-Phenoxyethyl acrylate1.518 chemicalbook.com
Benzyl acrylate1.514 polysciences.com
Poly(methyl methacrylate) (PMMA)~1.49

This table provides a comparison of the refractive index of different monomers to highlight the contribution of this compound.

PolyHIPEs based on Acrylate Monomers

Polymerized High Internal Phase Emulsions (PolyHIPEs) are a class of highly porous materials created by polymerizing the continuous phase of a high internal phase emulsion (HIPE). mdpi.comresearchpublish.comrsc.orgnih.govcore.ac.ukmdpi.comresearchgate.netresearchgate.net These materials are characterized by a high degree of porosity and an interconnected cellular structure, making them suitable for a wide range of applications, including as scaffolds for tissue engineering and as separation media. mdpi.comresearchpublish.comnih.govmdpi.com

The synthesis of PolyHIPEs can be achieved with a variety of monomers, with acrylates and styrenes being common choices. mdpi.comresearchpublish.comrsc.org The properties of the resulting porous polymer can be tailored by adjusting the composition of the monomer phase. mdpi.comrsc.org

However, a thorough review of the scientific literature and patent databases reveals no specific instances of this compound being used in the formulation of PolyHIPEs. While the versatility of the PolyHIPE synthesis method suggests that a wide range of acrylate monomers could potentially be incorporated, the use of this compound for this purpose has not been reported.

Advanced Spectroscopic and Analytical Characterization of P Chlorophenoxyethyl Acrylate Polymers

Spectroscopic Analysis of Polymer Structure and Reactions

Spectroscopic methods are indispensable for probing the molecular structure of polymers. iupac.org They allow for the elucidation of monomer incorporation, tacticity, and the analysis of functional groups, which collectively define the polymer's properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Microstructure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the detailed microstructural analysis of polymers. iupac.org Both ¹H and ¹³C NMR are employed to unravel the complexities of polymer chains, including tacticity and the sequence of monomer units in copolymers. iupac.orgresearchgate.net

In the context of poly(p-Chlorophenoxyethyl acrylate), ¹H NMR spectroscopy would provide information on the chemical environment of the protons along the polymer backbone and in the side chains. The signals corresponding to the aromatic protons of the p-chlorophenoxy group, the methylene (B1212753) protons of the ethyl group, and the protons of the acrylate (B77674) backbone would be of particular interest. The splitting patterns and chemical shifts of the backbone protons can reveal the stereochemical arrangement of the monomer units, known as tacticity (i.e., isotactic, syndiotactic, or atactic).

¹³C NMR spectroscopy offers complementary information, with distinct signals for each carbon atom in the repeating unit. imim.pl The chemical shifts of the carbonyl carbon and the carbons in the polymer backbone are particularly sensitive to the local stereochemistry, allowing for a quantitative determination of tacticity. iupac.orgimim.pl For instance, in other polyacrylates, the carbonyl carbon resonance has been shown to be sensitive to pentad configurational sequences. iupac.org Advanced two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can be used to correlate proton and carbon signals, aiding in the unambiguous assignment of complex spectra, especially in copolymers. iupac.orgconsensus.app

Table 1: Expected ¹H NMR Chemical Shift Ranges for Poly(this compound) (Note: These are estimated ranges and can vary based on solvent and polymer tacticity.)

Proton Type Expected Chemical Shift (ppm)
Aromatic (C₆H₄Cl)6.8 - 7.3
Methylene (O-CH₂)4.1 - 4.4
Methylene (CH₂-O)3.8 - 4.1
Backbone Methine (CH)2.2 - 2.8
Backbone Methylene (CH₂)1.5 - 2.2

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique for identifying functional groups within a polymer structure. nih.govupi.edu It is particularly useful for monitoring the progress of polymerization reactions by observing the disappearance of monomer-specific bands and the appearance of polymer bands. shimadzu.com

For this compound polymerization, the most significant change observed in the FTIR spectrum would be the decrease in the absorbance of the C=C double bond of the acrylate group, typically found around 1635 cm⁻¹. shimadzu.comazom.com Concurrently, the characteristic absorption bands of the polymer would remain or intensify. Key functional groups in poly(this compound) that can be identified by FTIR include the carbonyl (C=O) stretch of the ester group, the C-O-C stretching vibrations of the ether and ester linkages, and the aromatic C-H and C=C bands of the chlorophenoxy group. The presence of the C-Cl bond would also give rise to a characteristic absorption in the fingerprint region.

Table 2: Characteristic FTIR Absorption Bands for this compound and its Polymer

Functional Group Vibrational Mode Approximate Wavenumber (cm⁻¹) Comment
C=C (Monomer)Stretching1635Decreases during polymerization. shimadzu.comazom.com
C=O (Ester)Stretching1730 - 1750Strong absorption in both monomer and polymer. spectroscopyonline.com
C-O-C (Ether & Ester)Stretching1100 - 1300Complex region with multiple overlapping bands. spectroscopyonline.com
Aromatic C=CStretching1450 - 1600Characteristic of the p-chlorophenoxy group.
C-ClStretching600 - 800Dependent on substitution pattern.
=C-H (Monomer)Bending810Decreases during polymerization. shimadzu.com

The combination of rheological measurements with simultaneous FTIR spectroscopy can provide a powerful tool for understanding the curing process of acrylate-based systems, correlating changes in mechanical properties with the underlying chemical reactions. azom.comgammadata.se

Electron Spin Resonance (ESR) Spectroscopy for Radical Detection and Kinetics

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for the direct detection and characterization of paramagnetic species, including free radicals. scielo.org In the context of radical polymerization, ESR is invaluable for studying the kinetics and mechanism of the reaction by directly observing the propagating radicals. jeol.comcmu.edu

During the radical polymerization of this compound, ESR can be used to detect the propagating polymer radicals. jeol.com The shape and hyperfine splitting of the ESR spectrum can provide information about the structure and conformation of the radical center. By monitoring the concentration of these radicals over time, it is possible to determine key kinetic parameters, such as the rates of initiation, propagation, and termination. cmu.edu

Chromatographic Techniques for Molecular Weight and Distribution

The molecular weight and its distribution are critical parameters that significantly influence the physical and mechanical properties of a polymer. Chromatographic techniques are the primary methods used for their determination.

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight distribution of polymers. researchgate.net The principle of GPC is based on the separation of molecules according to their hydrodynamic volume in solution. tainstruments.com Larger molecules, which are excluded from the pores of the column packing material, elute first, followed by smaller molecules that can penetrate the pores to varying extents. researchgate.net

For poly(this compound), GPC analysis would provide the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). labrulez.com The PDI is a measure of the breadth of the molecular weight distribution, with a value of 1.0 indicating a monodisperse polymer. The choice of solvent is crucial for GPC analysis, with tetrahydrofuran (B95107) (THF), toluene, and dimethylformamide (DMF) being common eluents for polyacrylates. intertek.comlcms.cz The system is typically calibrated using narrow molecular weight standards, such as polystyrene or poly(methyl methacrylate). tainstruments.com

Table 3: Typical GPC Data for a Polymer Sample

Parameter Description Typical Value Range for Acrylate Polymers
Mn ( g/mol ) Number-average molecular weight10,000 - 200,000
Mw ( g/mol ) Weight-average molecular weight20,000 - 500,000
PDI (Mw/Mn) Polydispersity Index1.1 - 5.0

Rheological Characterization of Polymerization Systems and Resultant Materials

Rheology is the study of the flow and deformation of matter. For polymer systems, rheological measurements provide valuable information about the viscosity of the polymerization medium and the viscoelastic properties of the final polymer.

The viscosity of the reaction mixture changes significantly during polymerization. bibliotekanauki.pl As the polymer chains grow, the viscosity increases, which can affect the reaction kinetics, particularly the termination rate (a phenomenon known as the gel effect or autoacceleration). sciepub.com Monitoring the viscosity in real-time can therefore provide insights into the progress of the polymerization. Microrheology is an emerging technique for monitoring polymerization kinetics by tracking the time-resolved viscosity of the reaction mixture. rsc.org

Once the polymer is formed, its rheological properties, such as viscosity and viscoelastic moduli (storage modulus G' and loss modulus G''), can be characterized as a function of temperature, frequency, and shear rate. These properties are crucial for understanding the processing behavior and end-use performance of the material. For example, the viscosity of a polymer melt is a key parameter in processes like extrusion and injection molding. The viscoelastic properties determine the material's response to stress and strain, indicating whether it behaves more like a solid (elastic) or a liquid (viscous).

Microrheology for Monitoring Polymer Growth Kinetics

Microrheology is a technique that probes the local viscoelastic properties of a material by tracking the Brownian motion of embedded micro-sized particles. nih.govaip.org This method is particularly well-suited for monitoring the in-situ polymerization kinetics of materials like this compound as they transition from a low-viscosity monomer solution to a high-viscosity or gelled polymer network. nih.govgatech.edu

By analyzing the movement of these tracer particles, the evolution of the material's viscosity and the growth of the polymer's molecular weight can be tracked in real-time. rsc.org This provides invaluable data on the polymerization rate and the gelation point. For instance, in photopolymerization processes, microrheology can be used to study the effects of initiator concentration, monomer composition, and light intensity on the curing speed. gatech.edu It has been shown that this technique can accurately determine polymerization rate constants, with results often being within 20% of those obtained through conventional methods like NMR spectroscopy and size-exclusion chromatography. rsc.org

The ability of microrheology to provide spatially resolved rheological information allows for a detailed, three-dimensional analysis of the polymerization process, which is a significant advantage over traditional bulk rheometry. gatech.edu This is crucial for understanding phenomena such as oxygen inhibition, which can significantly impact the cure speed of acrylate resins. gatech.edu

Table 1: Key Parameters in Microrheological Analysis of Polymerization

ParameterDescriptionSignificance
Mean-Squared Displacement (MSD)A measure of the average distance a tracer particle travels over time.Provides direct insight into the viscoelastic properties of the surrounding medium.
ViscosityThe resistance of a fluid to flow.Tracks the progress of the polymerization reaction as monomer is converted to polymer.
Gelation TimeThe point at which the liquid monomer solution transitions into a solid-like gel.A critical parameter for controlling the final properties of the polymer network.
Polymer ConcentrationThe amount of polymer present in the solution.Influences the viscosity and the rate of polymerization. nih.gov
UV IntensityThe power of the ultraviolet light used to initiate photopolymerization.Affects the rate of initiation and subsequent polymerization. gatech.edu

Oscillatory Shear Rheology for Viscoelastic Properties Assessment

Oscillatory shear rheology is a non-destructive technique used to probe the viscoelastic properties of materials. A small, oscillating strain or stress is applied to the sample, and the resulting stress or strain is measured. This allows for the determination of the storage modulus (G'), which represents the elastic (solid-like) component, and the loss modulus (G''), which represents the viscous (liquid-like) component.

For poly(this compound), oscillatory shear rheology provides a detailed understanding of its behavior across a range of frequencies and temperatures. At low frequencies, the polymer chains have sufficient time to relax, and the material may exhibit more liquid-like behavior. At high frequencies, the chains cannot fully relax, and the material behaves more like an elastic solid. The crossover point of G' and G'' is often associated with a characteristic relaxation time of the polymer.

The technique is highly sensitive to the molecular architecture of the polymer, including molecular weight, crosslink density, and the presence of any network structures. For example, in supramolecular polymer networks formed from polyacrylates, an extended rubbery plateau can be observed, which is indicative of the transient network formed by associative groups. dtu.dk The rheological response is also influenced by factors such as temperature and pH, which can alter the interactions within the polymer matrix. researchgate.net Shear-thinning behavior, where viscosity decreases with increasing shear rate, is a common characteristic of polymer solutions and is desirable in applications where low viscosity is required during processing but high viscosity is needed at rest. mdpi.com

Table 2: Viscoelastic Parameters from Oscillatory Shear Rheology

ParameterSymbolDescription
Storage ModulusG'A measure of the energy stored and recovered per cycle of oscillation; represents the elastic component.
Loss ModulusG''A measure of the energy dissipated as heat per cycle of oscillation; represents the viscous component.
Complex Viscosityη*A measure of the total resistance to flow under oscillatory shear.
Tan Delta (δ)G''/G'The ratio of the loss modulus to the storage modulus, indicating the degree of viscoelasticity.

Morphological and Supramolecular Characterization of Polymeric Architectures

Understanding the morphology and supramolecular organization of polymers is crucial as these features directly influence their macroscopic properties. Techniques like SAXS and AFM provide nanoscale to microscale structural information.

Small-Angle X-ray Scattering (SAXS) for Crystalline and Condensed Structures

Small-Angle X-ray Scattering (SAXS) is a powerful technique for investigating the nanoscale structure of materials, including the size, shape, and arrangement of crystalline domains, nanoparticles, and other condensed structures within a polymer matrix. scielo.brresearchgate.net For semi-crystalline polymers like poly(this compound), SAXS can provide detailed information about the lamellar structure, which consists of alternating crystalline and amorphous layers.

The scattering pattern obtained from a SAXS experiment contains peaks that correspond to characteristic length scales within the material. For instance, in smectic side-chain liquid crystalline polyacrylates, SAXS profiles typically show peaks related to the layer thickness of the smectic phases. scielo.br The position and intensity of these peaks can change with temperature, providing insight into phase transitions and the degree of order within the polymer. researchgate.net

In studies of block copolymers, SAXS is instrumental in determining the morphology of the microphase-separated domains (e.g., lamellar, cylindrical, or spherical) and can be used to quantify the Flory-Huggins interaction parameter (χ), which describes the thermodynamics of mixing between the different polymer blocks. mdpi.com Time-resolved SAXS experiments can also be employed to study the kinetics of phase transitions in real-time. nih.gov

Table 3: Structural Information from SAXS Analysis

ParameterDescription
Scattering Vector (q)Related to the scattering angle and wavelength of the X-rays; probes different length scales.
Lamellar SpacingThe distance between repeating crystalline and amorphous layers in a semi-crystalline polymer.
Domain Size and ShapeThe dimensions and geometry of microphase-separated domains in block copolymers or other heterogeneous systems.
Degree of CrystallinityThe fraction of the polymer that is crystalline, which can be inferred from the scattering intensity.

Atomic Force Microscopy (AFM) for Surface Morphology Studies

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of a material's surface with nanoscale precision. icspicorp.com It is an invaluable tool for characterizing the surface morphology of poly(this compound) films, revealing features such as surface roughness, grain structure, and the presence of any phase-separated domains. icspicorp.comresearchgate.net

AFM operates by scanning a sharp tip attached to a flexible cantilever across the sample surface. The interaction forces between the tip and the surface cause the cantilever to deflect, and this deflection is used to create a topographical map. azonano.com In addition to topography, AFM can operate in various modes to probe other surface properties. For example, phase imaging can map variations in material stiffness, adhesion, and viscoelasticity across the surface. icspicorp.com

This technique is particularly useful for studying thin polymer films, where surface properties can significantly differ from the bulk. utwente.nlutexas.edu AFM can be used to visualize the lamellar structures of semi-crystalline polymers, observe the effects of processing conditions on surface morphology, and even monitor processes like crystallization in-situ. azonano.comutwente.nl When combined with other techniques like infrared spectroscopy (AFM-IR), it can provide chemical information at the nanoscale, allowing for the correlation of morphology with chemical composition. azonano.commdpi.com

Table 4: Surface Characteristics Revealed by AFM

PropertyDescription
TopographyThe three-dimensional shape and features of the surface.
Surface RoughnessA quantitative measure of the fine-scale variations in the height of the surface.
Phase ImagingProvides contrast based on differences in material properties like adhesion, stiffness, and viscoelasticity.
Domain MorphologyThe size, shape, and distribution of different phases or domains on the surface.

Theoretical and Computational Approaches in P Chlorophenoxyethyl Acrylate Research

Molecular Modeling of Monomer and Polymer Structures

Molecular modeling is a cornerstone of computational polymer science, enabling the detailed examination of the three-dimensional arrangement of atoms in both monomeric and polymeric forms. For p-chlorophenoxyethyl acrylate (B77674), molecular modeling provides a window into its conformational flexibility, while for its polymer, poly(p-chlorophenoxyethyl acrylate), it helps elucidate chain packing, morphology, and the physical basis of its macroscopic properties.

Molecular dynamics (MD) simulations are a primary technique used in this area. nih.govsioc-journal.cn In a typical MD simulation of poly(this compound), a number of polymer chains would be constructed and placed within a simulation box. nih.gov The interactions between atoms are described by a set of classical potential energy functions known as a force field. By solving Newton's equations of motion, the simulation tracks the positions and velocities of all atoms over time, revealing how the polymer chains move, entangle, and organize themselves. sioc-journal.cn

These simulations can be used to calculate key structural and physical properties, such as:

Density and Specific Volume: By simulating the polymer in the bulk phase, the equilibrium density can be predicted. The change in specific volume with temperature can also be modeled to identify phase transitions. scispace.com

Chain Conformation: The model can provide information on the polymer chain's radius of gyration and end-to-end distance, which describe its size and shape.

Glass Transition Temperature (Tg): By simulating the cooling of the polymer from a molten state and monitoring properties like specific volume, the glass transition temperature can be estimated. scispace.com This is a crucial parameter that defines the boundary between the material's rigid, glassy state and its more flexible, rubbery state.

Free Volume: Simulations can quantify the "empty space" or free volume within the polymer matrix, which is critical for understanding the diffusion of small molecules through the material. nih.gov

For instance, studies on similar acrylic polymers like poly(methyl methacrylate) (PMMA) and poly(ethyl acrylate) (PEA) have successfully used MD simulations to understand how the size of the ester side chain affects polymer structure and properties like Tg and diffusion coefficients. nih.govscispace.com A similar approach for poly(this compound) would illuminate the specific influence of its larger, chlorine-containing phenoxyethyl group on chain packing and mobility.

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the chemical reactivity of monomers like this compound. scienceopen.comwpmucdn.com Unlike classical molecular modeling, quantum methods solve approximations of the Schrödinger equation to describe the electronic structure of a molecule, providing deep insights into reaction pathways and kinetics. scienceopen.comnih.gov

For this compound, DFT calculations can be used to determine several key parameters that govern its behavior in polymerization reactions:

Molecular Geometry Optimization: The most stable three-dimensional structure of the monomer is calculated.

Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. In a free-radical polymerization, the interaction between the radical's singly occupied molecular orbital (SOMO) and the monomer's FMOs is crucial. The energy gap between these orbitals can indicate the monomer's susceptibility to radical attack. csic.es

Electrostatic Potential and Partial Charges: These calculations reveal the distribution of electron density across the monomer, identifying electron-rich and electron-deficient sites. The carbon atoms of the acrylate double bond are of particular interest, as their partial charges influence their reactivity toward initiating radicals.

Transition State Analysis: By modeling the pathway of a reaction, such as a radical adding to the monomer's double bond, the structure and energy of the transition state can be calculated. The energy barrier of this transition state is directly related to the reaction rate constant. wpmucdn.commdpi.com This allows for the theoretical prediction of rate coefficients for elementary polymerization steps, including initiation, propagation, and chain transfer.

Studies on other acrylates have shown that DFT can successfully predict reaction energy barriers and explain the influence of different substituent groups on monomer reactivity. wpmucdn.comcsic.es Applying these methods to this compound would allow for a quantitative prediction of its polymerization behavior and a comparison of its reactivity to other common acrylic monomers.

Simulation of Polymerization Processes (e.g., Kinetic Monte Carlo Simulations)

While quantum chemistry predicts the likelihood of a single reaction event, simulating the entire polymerization process requires a different approach. Kinetic Monte Carlo (kMC) simulations are a powerful tool for modeling the evolution of a polymerization system over time, providing detailed information about monomer conversion, polymer molecular weight distribution, and macromolecular architecture. adelphi.eduacs.orgtu-clausthal.de

A kMC simulation of the free-radical polymerization of this compound would involve the following components:

System Definition: A simulation volume containing a defined number of monomer molecules, initiator molecules, and potentially solvent molecules is established.

Reaction Scheme: A comprehensive list of all possible elementary reactions is defined. This includes initiation, propagation, termination (by combination or disproportionation), chain transfer to monomer or solvent, and potentially side reactions like backbiting and β-scission, which are common in acrylate polymerizations. mdpi.comrsc.org

Rate Coefficients: Each reaction in the scheme is assigned a rate coefficient. These values can be sourced from experimental data or, as mentioned previously, estimated from quantum chemical calculations. mdpi.com

The kMC algorithm then stochastically simulates the reaction progress, selecting which reaction occurs next and how much time elapses based on the probabilities derived from the rate coefficients. acs.org This allows researchers to track the formation and growth of every individual polymer chain. The output of a kMC simulation can provide otherwise inaccessible details, such as the number of branches per chain as a function of molecular weight or the complete molecular weight distribution. researchgate.netglobalauthorid.com Such simulations have been successfully applied to model the polymerization of other acrylates, like butyl acrylate, providing excellent agreement with experimental data on conversion and molar mass distributions. adelphi.eduresearchgate.net

Structure-Property Relationship Modeling of Derived Polymers

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of a compound with its macroscopic properties. nih.govacs.org For polymers, QSPR models can predict important material properties of poly(this compound) based solely on the structure of its repeating monomer unit.

The QSPR methodology involves several steps:

Data Set Compilation: A diverse set of polymers with known experimental property values is collected. For example, a dataset could include dozens of different polyacrylates and their experimentally measured glass transition temperatures (Tg). worldscientific.com

Molecular Descriptor Calculation: For each polymer's repeating unit, a large number of numerical "molecular descriptors" are calculated. These descriptors encode different aspects of the molecular structure, such as its topology (e.g., connectivity indices), geometry (e.g., molecular surface area), or electronic properties (e.g., partial charges). researchgate.net

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to find the best correlation between a subset of the molecular descriptors and the experimental property. nih.govworldscientific.com

Validation: The predictive power of the resulting model is rigorously tested using internal validation techniques (like cross-validation) and external validation with a separate test set of polymers not used in model creation. researchgate.net

Once a robust QSPR model is established, it can be used to predict the properties of new or uncharacterized polymers. For poly(this compound), one could calculate the relevant molecular descriptors for its monomer unit and insert them into a validated QSPR model for polyacrylates to estimate properties like its glass transition temperature, refractive index, or dielectric constant. nih.govacs.orgworldscientific.com

The table below shows examples of molecular descriptor classes that are often used in QSPR models for predicting polymer properties.

Descriptor ClassDescriptionExample Property Influence
Constitutional DescriptorsBased on the molecular formula, such as molecular weight or atom counts.Generally related to density and bulk properties.
Topological DescriptorsDescribe the connectivity and branching of the molecule (e.g., Wiener index, Kier & Hall indices).Often correlate with viscosity, boiling point, and Tg. worldscientific.com
Geometrical DescriptorsBased on the 3D structure, such as molecular surface area or volume.Related to molecular packing and intermolecular forces. researchgate.net
Quantum-Chemical DescriptorsDerived from quantum calculations, such as dipole moment, HOMO/LUMO energies, or atomic charges.Correlate with dielectric properties, reactivity, and solubility. nih.gov

For instance, a QSPR model for the glass transition temperatures of polyacrylates might find that Tg is positively correlated with descriptors related to molecular rigidity and intermolecular interactions, and negatively correlated with descriptors related to chain flexibility. worldscientific.com By applying such a model, researchers can computationally screen and prioritize novel polymer structures before undertaking laborious and costly synthesis and characterization.

Future Research Directions and Sustainability Considerations for P Chlorophenoxyethyl Acrylate

Exploration of Green Chemistry Principles in Synthesis and Polymerization

The traditional synthesis and polymerization of acrylate (B77674) monomers often rely on petrochemical feedstocks and processes that can be energy-intensive and generate hazardous waste. tradebe.comsciencepublishinggroup.com Applying the principles of green chemistry offers a framework to redesign the lifecycle of p-chlorophenoxyethyl acrylate for reduced environmental impact. tradebe.comacs.org Key areas of research include moving away from stoichiometric reagents in favor of more selective and reusable catalytic methods, which minimizes waste. acs.org

Future synthetic strategies could focus on:

Catalysis: Developing highly selective catalysts to replace stoichiometric reagents can significantly improve atom economy and reduce waste streams. acs.org

Safer Solvents: Research into replacing conventional volatile organic compounds (VOCs) with greener solvents, such as supercritical fluids (like scCO₂) or aqueous media, could drastically reduce the environmental footprint of the polymerization process. opcw.org

Waste Prevention: Designing syntheses that prevent waste generation is a primary goal of green chemistry. tradebe.com This involves optimizing reactions to maximize the incorporation of all starting materials into the final product. acs.org

The application of these principles aims to create a more sustainable and economically favorable production pathway. advancedsciencenews.com A coordinated approach, integrating several of these principles, is necessary to transform polymerization processes into more sustainable ones. advancedsciencenews.com

Green Chemistry PrincipleApplication to this compound LifecyclePotential Impact
Waste Prevention Optimizing reaction pathways to minimize byproducts in both monomer synthesis and polymerization.Reduced hazardous waste treatment and disposal costs. tradebe.com
Atom Economy Designing synthetic routes where the maximum number of atoms from reactants are incorporated into the final polymer. acs.orgIncreased efficiency and reduced raw material consumption.
Use of Catalysis Employing selective and recyclable catalysts instead of stoichiometric reagents for esterification and polymerization. acs.orgLower energy requirements, higher yields, and elimination of wasteful reagents.
Safer Solvents & Reaction Conditions Utilizing water, supercritical CO₂, or ionic liquids as reaction media; running reactions at ambient temperatures. tradebe.comopcw.orgMinimized risk of accidents, reduced pollution, and lower energy costs. acs.org
Use of Renewable Feedstocks Exploring bio-based sources for the phenoxy and acrylate moieties of the molecule. tradebe.comReduced dependence on depletable fossil fuels and a lower carbon footprint. umn.edu

Development of Bio-based this compound Analogs

A significant frontier in sustainable chemistry is the replacement of petroleum-derived feedstocks with renewable, bio-based alternatives. umn.edunih.gov Research into bio-based acrylates is rapidly advancing, with viable routes being developed from sources like lactic acid, furfural, and various biomass components. umn.edud-nb.info

For this compound, this research direction involves creating analogs where parts of the molecular structure are sourced from biomass. Lignin (B12514952), an abundant natural polymer found in wood and agricultural waste, is a prime candidate as it is a major source of aromatic compounds like phenols. nih.govmdpi.com Depolymerization of lignin can yield phenolic compounds that could potentially serve as precursors to the p-chlorophenol portion of the target molecule, following appropriate chemical modification. icevirtuallibrary.comvito.be Similarly, the acrylate portion can be synthesized from bio-derived platform chemicals. d-nb.info For instance, technologies are being developed for the high-yield synthesis of acrylic acid from bio-derived lactic acid or furfural. umn.edunih.govd-nb.info

The development of these analogs would reduce the polymer's reliance on fossil fuels and could lead to materials with a more favorable lifecycle assessment. basf.com Companies are already bringing to market specialty acrylates and methacrylates derived from renewable raw materials like pine oil and corn cobs, demonstrating commercial feasibility. arkema.comooc.co.jp

Component of this compoundConventional SourcePotential Bio-based FeedstockKey Research Area
p-Chlorophenol Moiety Petroleum (e.g., Benzene)Lignin, Vanillin, SyringaldehydeEfficient lignin depolymerization and selective functionalization of resulting phenolic compounds. icevirtuallibrary.comvito.be
Ethyl Acrylate Moiety Petroleum (e.g., Propylene)Lactic Acid, Glycerol, FurfuralCatalytic conversion of bio-alcohols and platform chemicals to acrylic acid and its esters. umn.edud-nb.info

Advancements in Recycling and Circular Economy for this compound Polymers

To align with the principles of a circular economy, the end-of-life fate of this compound polymers must be considered. plasticseurope.org The goal is to move away from a linear "take-make-dispose" model towards one where materials are recovered and reused. researchgate.net For acrylate-based polymers, chemical recycling presents a promising avenue for high-value recovery. trinseo.comsustainableplastics.com

Unlike mechanical recycling, which can lead to a degradation of material properties, chemical recycling breaks the polymer down into its constituent monomers or other valuable chemical feedstocks. researchgate.nettrinseo.com Key chemical recycling technologies applicable to acrylate polymers include:

Depolymerization: This process reverts the polymer back to its monomer. For polymethyl methacrylate (B99206) (PMMA), thermal depolymerization can recover the methyl methacrylate (MMA) monomer with high purity, which can then be re-polymerized into new products. trinseo.comsustainableplastics.com Research could explore similar depolymerization conditions for polymers of this compound.

Solvolysis: This involves using a solvent, sometimes with heat and pressure, to break down the polymer chains. mdpi.com This can be used to separate the polymer from composite materials, allowing for the recovery of both the polymer matrix and reinforcing fibers. mdpi.com

Pyrolysis: This high-temperature process breaks down plastic waste into a mixture of hydrocarbons (pyrolysis oil), which can be used as a feedstock for producing new chemicals and fuels. mdpi.com

The successful implementation of these technologies would create a closed-loop system for this compound, reducing landfill waste and the need for virgin raw materials. specialchem.comrvo.nl Improving sorting technologies for plastic waste is also crucial to provide clean feedstock for recycling processes. nih.gov

Recycling TechnologyDescriptionApplicability to Acrylate PolymersPotential Recovered Product
Chemical Depolymerization Reverting the polymer chain back to its original monomer units, typically using heat or catalysts. trinseo.comWell-established for PMMA; feasibility for this compound polymers needs investigation. sustainableplastics.comThis compound monomer.
Solvolysis / Dissolution Using a solvent to break down or dissolve the polymer matrix, separating it from other components in a composite material. mdpi.comEffective for thermoplastic acrylates, enabling recovery of both polymer and reinforcement materials. mdpi.comPolymer solution, reinforcing fibers (if in a composite).
Pyrolysis Thermal decomposition in the absence of oxygen to produce a mixture of simpler organic compounds. mdpi.comApplicable to mixed plastic waste; less selective than depolymerization.Pyrolysis oil (a hydrocarbon feedstock), syngas, and char. mdpi.com

Q & A

Q. Q. How can p-chlorophenoxyethyl acrylate be functionalized for bioactivity studies (e.g., antimicrobial coatings)?

  • Derivatization Methods :
  • Michael Addition : React with thiols or amines to create branched polymers .
  • Photopolymerization : Use UV initiators (e.g., Irgacure 2959) for crosslinked hydrogels .
  • Bioactivity Assays : Test against E. coli or S. aureus using disk diffusion methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.